

# JH-X-119-01 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

Cat. No.: B15602853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JH-X-119-01 hydrochloride** (CAS Number: 2591344-30-6), a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document consolidates key findings, experimental data, and methodologies to support further research and development efforts.

**Core Compound Information** 

| Property            | Value                                                                             |
|---------------------|-----------------------------------------------------------------------------------|
| IUPAC Name          | N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide hydrochloride |
| CAS Number          | 2591344-30-6                                                                      |
| Molecular Formula   | C25H21CIN6O3                                                                      |
| Molecular Weight    | 488.93 g/mol                                                                      |
| Appearance          | Light yellow to yellow solid                                                      |
| Target              | IRAK1                                                                             |
| Mechanism of Action | Covalent, irreversible inhibitor                                                  |

#### **Biochemical and Cellular Activity**



JH-X-119-01 is a highly potent and selective inhibitor of IRAK1.[1][2][3] It demonstrates significant selectivity for IRAK1 over other kinases, including IRAK4.[1][4] The compound forms a covalent bond with a specific cysteine residue (C302) in the IRAK1 protein, leading to its irreversible inhibition.[4][5]

**In Vitro Activity** 

| Parameter | Value          | Target/Cell Line                    | Reference |
|-----------|----------------|-------------------------------------|-----------|
| IC50      | 9 nM           | IRAK1                               | [1]       |
| IC50      | >10,000 nM     | IRAK4                               | [1][4]    |
| IC50      | 57 nM          | YSK4                                | [1][4]    |
| EC50      | 0.59 - 9.72 μM | MYD88 mutated B-cell lymphoma cells | [1][4]    |
| EC50      | 12.10 μΜ       | HBL-1 (ABC-DLBCL cell line)         | [6][7]    |

#### **In Vivo Activity**

JH-X-119-01 has demonstrated efficacy in animal models of sepsis and shows a favorable pharmacokinetic profile.[6][8]



| Study Type           | Animal Model  | Dosage                  | Key Findings                                                                                                       | Reference    |
|----------------------|---------------|-------------------------|--------------------------------------------------------------------------------------------------------------------|--------------|
| Sepsis               | C57BL/6 mice  | 5 mg/kg and 10<br>mg/kg | Increased survival rates (37.5% and 56.3% respectively, vs 13.3% in control).[1][8] Ameliorated lung injury.[6][7] | [1][6][7][8] |
| Pharmacokinetic<br>s | Not specified | IV administration       | Moderate half-life (1.61 hours),<br>Cmax of 9.95<br>μM, and low<br>clearance (18.84<br>mL/min/kg).                 | [6]          |

### **Signaling Pathway**

JH-X-119-01 targets IRAK1, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response. Upon activation, IRAK1 is recruited by the adaptor protein MYD88, leading to the downstream activation of NF-κB and the production of pro-inflammatory cytokines.[4]





Click to download full resolution via product page

JH-X-119-01 Inhibition of the IRAK1 Signaling Pathway.

# Experimental Protocols Western Blot Analysis for IκBα and NF-κB-p65 Phosphorylation[8][9]

This protocol describes the methodology used to assess the effect of JH-X-119-01 on key downstream proteins in the IRAK1 signaling pathway.





Click to download full resolution via product page

Workflow for Western Blot Analysis.



#### In Vivo Sepsis Model[1][8]

This protocol outlines the in vivo study design to evaluate the efficacy of JH-X-119-01 in a mouse model of lipopolysaccharide (LPS)-induced sepsis.



Click to download full resolution via product page



Experimental Workflow for In Vivo Sepsis Model.

#### **Solubility and Storage**

Proper handling and storage are crucial for maintaining the integrity of **JH-X-119-01 hydrochloride**.

**Solubility** 

| Solvent             | Concentration                                                                | Notes                             |
|---------------------|------------------------------------------------------------------------------|-----------------------------------|
| DMSO                | 100 mg/mL (204.53 mM)                                                        | Requires sonication; hygroscopic. |
| In vivo formulation | ≥ 2.5 mg/mL (5.11 mM) in 10%<br>DMSO, 40% PEG300, 5%<br>Tween-80, 45% saline | Prepare fresh daily.              |

**Storage** 

| Condition          | Duration                         | Notes                       |
|--------------------|----------------------------------|-----------------------------|
| Solid              | 4°C, sealed, away from moisture. |                             |
| In Solvent (-80°C) | 6 months                         | Sealed, away from moisture. |
| In Solvent (-20°C) | 1 month                          | Sealed, away from moisture. |

#### Conclusion

**JH-X-119-01 hydrochloride** is a valuable research tool for investigating the role of IRAK1 in various pathological conditions, including inflammatory diseases and certain cancers.[7] Its high potency and selectivity make it a superior probe compared to less selective inhibitors. Further studies are warranted to explore its full therapeutic potential. The synergistic effects observed when combined with other targeted therapies, such as the BTK inhibitor ibrutinib in B-cell lymphomas, highlight promising avenues for future clinical applications.[4][7]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [JH-X-119-01 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602853#jh-x-119-01-hydrochloride-cas-number-2591344-30-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com